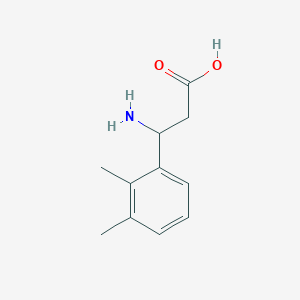

3-Amino-3-(2,3-dimethylphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

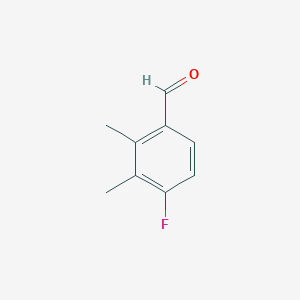

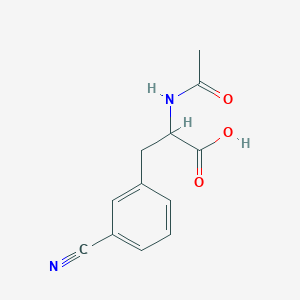

3-Amino-3-(2,3-dimethylphenyl)propanoic acid is a type of amino acid. Amino acids are organic compounds that combine to form proteins. They contain an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha carbon . The side chain or R group distinguishes one amino acid from the next . The structure of this compound includes a total of 29 bonds, 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 29 bonds, 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Research emphasizes the antituberculosis activity of organotin complexes involving compounds like mefenamic acid and 2-[(2,6-dimethylphenyl)amino]benzoic acid, highlighting the structural diversity and the influence of ligand environment and compound structure on their biological activity. Organotin(IV) complexes have shown superior antituberculosis activity, suggesting their potential as lead compounds for further investigation (Iqbal, Ali, & Shahzadi, 2015).

Role in Flavor and Aroma in Foods

Branched aldehydes, derived from amino acids, are key flavor compounds in various foods. The production and breakdown pathways of these compounds from amino acids, such as the role of 3-methyl butanal in food flavoring, are extensively reviewed, indicating the importance of understanding these processes for controlling food flavor and quality (Smit, Engels, & Smit, 2009).

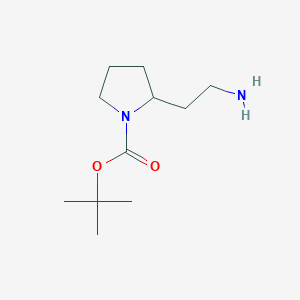

Biomedical Applications of Branched Polymers

Poly(amino acid)s, including those with branched structures derived from amino acids, are explored for their biomedical applications. These polymers are biocompatible, biodegradable, and have potential use as delivery vehicles for genes and drugs, highlighting their importance in developing new therapeutic approaches (Thompson & Scholz, 2021).

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives

The synthesis and transformations of functionalized β-amino acid derivatives through metathesis reactions are reviewed, demonstrating their significance in drug research. This includes methods for accessing alicyclic β-amino acids and their functionalized derivatives, showcasing the versatility and potential of these compounds in synthetic and medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).

Applications in Analytical Chemistry

The ninhydrin reaction with primary amino groups, including amino acids like 3,4-dihydroxy-l-phenylalanine (DOPA), is foundational in detecting and analyzing compounds across various scientific fields. This reaction's versatility and specificity make it an invaluable tool in agricultural, environmental, and biomedical analyses (Friedman, 2004).

Mechanism of Action

properties

IUPAC Name |

3-amino-3-(2,3-dimethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLCQYMIXBDOQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CC(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271375 |

Source

|

| Record name | β-Amino-2,3-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

412925-12-3 |

Source

|

| Record name | β-Amino-2,3-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412925-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-2,3-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)

![4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B112542.png)